molecular formula C11H12O3 B8631963 3-Allyl-2-hydroxy-4-methoxy-benzaldehyde

3-Allyl-2-hydroxy-4-methoxy-benzaldehyde

Cat. No. B8631963
M. Wt: 192.21 g/mol
InChI Key: JGYWPPJMGPCSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-2-hydroxy-4-methoxy-benzaldehyde is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Allyl-2-hydroxy-4-methoxy-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Allyl-2-hydroxy-4-methoxy-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Allyl-2-hydroxy-4-methoxy-benzaldehyde

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-hydroxy-4-methoxy-3-prop-2-enylbenzaldehyde

InChI

InChI=1S/C11H12O3/c1-3-4-9-10(14-2)6-5-8(7-12)11(9)13/h3,5-7,13H,1,4H2,2H3

InChI Key

JGYWPPJMGPCSMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)O)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Heat a solution of 125 g of the product obtained in Step A in 300 ml of N,N-dimethylaniline at 200° C. for 15 hours. Then evaporate off the solvent in vacuo and take up the residue in 1 liter of isopropyl ether; extract the solution 10 times using 100 ml of 1N sodium hydroxide solution each time and then acidify the combined extracts using 3N hydrochloric acid. Then extract the aqueous acid solution with dichloromethane, and dry and concentrate the organic phase.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.